molecular formula C14H21BrClNO B1487987 3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220032-43-8

3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1487987
M. Wt: 334.68 g/mol
InChI Key: DGQXFCNOCCJKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the formula C14H21BrClNO . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of this compound is 334.68 . The exact molecular structure is not provided in the search results .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of 3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride are not specified in the search results .

Scientific Research Applications

4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds

This study explores the synthesis of a series of compounds including piperidine derivatives, investigating their cytotoxicity towards murine and human tumor cells. It highlights the potential of certain piperidines as potent cytotoxic agents, indicating their relevance in cancer research (Dimmock et al., 1998).

Novel Synthesis Techniques

Labelling of neuroleptic butyrophenones

This paper describes the synthesis of a neuroleptic agent involving a piperidine compound, outlining the steps and chemical reactions used in the synthesis process. The detailed methodology provides insights into the chemical synthesis techniques involving piperidine structures (Nakatsuka et al., 1981).

Structural and Molecular Studies

Synthesis, crystal and molecular structure, and antimicrobial activity

This research presents the synthesis of a compound involving piperidine and examines its crystal and molecular structure, also evaluating its antimicrobial activity. The study showcases the diverse applications of piperidine derivatives in structural chemistry and microbiology (Kariyappa et al., 2016).

Anticancer Potential

Synthesis and Characterization of N-allyl-4-piperidyl Benzamide Derivatives

This research focuses on the synthesis of specific piperidine derivatives and investigates their potential as CCR5 antagonists, a target relevant in HIV treatment. The study provides a foundation for understanding the role of piperidine structures in the development of therapeutic agents (De-ju, 2014).

Safety And Hazards

The safety data and hazard statements for 3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride are not provided in the search results . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

3-[2-[(3-bromophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c15-14-5-1-3-13(9-14)11-17-8-6-12-4-2-7-16-10-12;/h1,3,5,9,12,16H,2,4,6-8,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQXFCNOCCJKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.